(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Description
(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a brominated heterocyclic compound with a complex pyridoindole core and stereochemical specificity. Key attributes include:
- Molecular Formula: C₁₇H₂₂BrN₃O₃ .
- Molecular Weight: 396.28 g/mol .
- CAS Number: 2098497-32-4 .
- Structure: Features a 6-bromo substituent, a 5-(2-(methylamino)-2-oxoethyl) side chain, and an ethyl carboxylate group. The (4aS,9bR) configuration defines its stereochemistry .
- Synthesis: Prepared via cooling a suspension of intermediates in tetrahydrofuran (THF) and triethylamine .
- Safety Profile: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The compound is commercially available as a pharmaceutical intermediate, with suppliers like Combi-Blocks and ECHEMI offering it under varying purity specifications (≥97%) .
Properties
IUPAC Name |
ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c1-3-24-17(23)20-8-7-14-12(9-20)11-5-4-6-13(18)16(11)21(14)10-15(22)19-2/h4-6,12,14H,3,7-10H2,1-2H3,(H,19,22)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLNPPLXKFJ-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 2098497-32-4) is a synthetic compound with potential applications in the pharmaceutical industry. This compound possesses a unique chemical structure that may confer various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrN3O3 |
| Molecular Weight | 396.28 g/mol |
| Boiling Point | 540.0 ± 50.0 °C |
| Density | 1.400 ± 0.06 g/cm³ |
| Flash Point | 280.4 ± 30.1 °C |
| LogP | 1.84 |
Biological Activity
The biological activity of this compound is an area of ongoing research. Preliminary studies suggest several potential pharmacological effects:
- Antidepressant Activity : Some studies indicate that compounds structurally similar to this pyridoindole derivative exhibit antidepressant properties by modulating neurotransmitter systems in the brain.
- Anti-inflammatory Effects : There is evidence that certain indole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
Case Study 1: Antidepressant Effects
A study conducted on related compounds demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine in vitro. This mechanism is crucial for the development of antidepressants and suggests that (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl) may share similar properties.
Case Study 2: Anti-inflammatory Mechanism
Research has shown that indole derivatives can inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This finding supports the hypothesis that (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl) could be effective in managing inflammatory conditions.
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl). This includes:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s pyridoindole scaffold and substituents distinguish it from related indole derivatives:
Key Observations :
- Side Chains: The methylamino-oxoethyl group at position 5 is unique, possibly enhancing hydrogen-bonding capacity compared to methoxy or triazole groups in analogs .
- Stereochemistry: The (4aS,9bR) configuration may confer distinct conformational stability compared to non-chiral analogs or diastereomers like (4aS,9bS) .
Physicochemical Properties
- In contrast, methoxy-substituted indoles () likely exhibit higher lipophilicity due to non-polar substituents.
- Molecular Weight : At 396.28 g/mol, the target compound is heavier than simpler indole carboxylates (e.g., 249.27 g/mol for compounds), impacting bioavailability and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
